(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid

Description

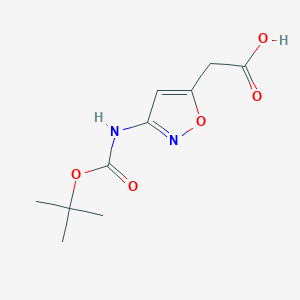

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a tert-butoxycarbonyl (Boc)-protected amino group and at position 5 with an acetic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . The isoxazole core contributes to metabolic stability and electronic effects due to its electron-deficient aromatic nature, which may influence reactivity and interactions in biological systems. The acetic acid substituent introduces carboxylic acid functionality, enhancing solubility in polar solvents and enabling conjugation or salt formation.

This compound is of interest in medicinal chemistry and materials science, particularly in peptide mimetics or enzyme inhibitor design.

Properties

CAS No. |

97517-67-4 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-5-yl]acetic acid |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-7-4-6(17-12-7)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)(H,11,12,15) |

InChI Key |

SJEZXQZPIPTNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.

Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Acetic Acid Functionalization: The acetic acid moiety can be introduced through various methods, including the use of acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its isoxazole ring is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative insights:

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

- Molecular Formula: C₁₂H₁₅NO₅

- Molecular Weight : 253.25 g/mol

- Key Features : Replaces the isoxazole ring with a benzene ring and substitutes the acetic acid with a hydroxyl group.

- Properties :

- Applications: Potential use in polyphenol or antioxidant research due to the phenolic hydroxyl group.

TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE

- Molecular Formula : C₁₃H₁₇N₃O₃

- Molecular Weight : 263.29 g/mol

- Density : 1.235 ± 0.06 g/cm³

- Key Features : Incorporates a benzisoxazole (fused benzene-isoxazole) system with a Boc-protected methylcarbamate group.

- The methylcarbamate group introduces a carbamate linkage, which may alter hydrolysis kinetics compared to the acetic acid group.

4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₆N₂O₄

- Molecular Weight : 240.25 g/mol

- Key Features: Pyrrole ring with Boc-protected amino and carboxylic acid groups.

- Comparison :

- Pyrrole’s electron-rich aromatic system contrasts with isoxazole’s electron-deficient nature, affecting reactivity in electrophilic substitutions.

- The carboxylic acid at position 2 mirrors the acetic acid’s role in solubility but within a different heterocyclic framework.

Physicochemical and Functional Comparisons

| Property | (3-Tert-Boc-amino-isoxazol-5-yl)-acetic Acid | 3-[(tert-Boc)amino]-5-hydroxybenzoic Acid | TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE |

|---|---|---|---|

| Core Structure | Isoxazole | Benzene | Benzoisoxazole |

| Functional Group | Acetic acid | Hydroxyl | Methylcarbamate |

| Molecular Weight (g/mol) | ~267 (estimated) | 253.25 | 263.29 |

| Acid/Base Behavior | Stronger acid (pKa ~2.5–4.5) | Weak acid (phenolic pKa ~10) | Neutral (carbamate) |

| Solubility | High in polar solvents (due to –COOH) | Moderate (polar aprotic solvents) | Low (nonpolar solvents favored) |

Biological Activity

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid, identified by its CAS number 97517-67-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in pharmaceutical research.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- IUPAC Name : this compound

- Structure : The compound features an isoxazole ring which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. The isoxazole moiety is known to participate in enzyme inhibition and receptor modulation. Specifically, it may inhibit proteases or other enzymes involved in critical biological pathways, which could lead to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives can selectively inhibit the growth of Gram-positive bacteria while having less effect on Gram-negative strains. The minimal inhibitory concentrations (MIC) for these compounds can vary significantly based on structural modifications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cell proliferation in several cancer cell lines, including:

- Breast Cancer : In vitro studies have indicated that this compound can induce apoptosis in MCF-7 and MDA-MB-231 cells.

- Lung Cancer : The compound has demonstrated cytotoxic effects against A549 cells, with IC50 values suggesting significant potency.

Case Studies

- Study on Antiviral Activity : A study evaluated the antiviral properties of various isoxazole derivatives against enteroviruses. The results indicated that compounds with structural similarities to this compound exhibited varying degrees of inhibition against viral proteases, suggesting a potential role as antiviral agents .

- Evaluation in Cancer Models : In a xenograft model for acute myeloid leukemia (AML), similar isoxazole derivatives were tested for their ability to reduce tumor size. Compounds structurally related to this compound showed significant tumor regression without severe toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.